Methacrylic acid,tin(IV)salt

Description

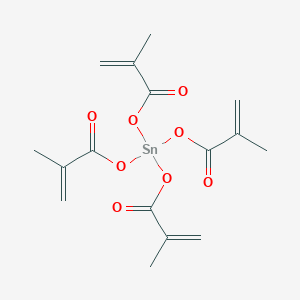

Methacrylic acid, tin(IV) salt is a coordination compound where tin(IV) (Sn⁴⁺) is bonded to methacrylate anions (CH₂=C(CH₃)COO⁻). Tin(IV) salts, such as tin(IV) acetate (Sn(CH₃CO₂)₄) , exhibit tetravalent coordination, suggesting that methacrylic acid, tin(IV) salt likely forms polymeric or crosslinked structures due to Sn⁴⁺'s high charge and ability to coordinate multiple carboxylate groups. Such structures are critical in materials science, particularly in ionomers and UV-absorbent polymers .

Properties

Molecular Formula |

C16H20O8Sn |

|---|---|

Molecular Weight |

459.0 g/mol |

IUPAC Name |

tris(2-methylprop-2-enoyloxy)stannyl 2-methylprop-2-enoate |

InChI |

InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |

InChI Key |

KQWBJUXAIXBZTC-UHFFFAOYSA-J |

Canonical SMILES |

CC(=C)C(=O)O[Sn](OC(=O)C(=C)C)(OC(=O)C(=C)C)OC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methacrylic acid, tin(IV) salt typically involves the reaction of methacrylic acid with a tin(IV) compound, such as tin(IV) chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt.

Industrial Production Methods

Industrial production of methacrylic acid involves several methods, including the acetone cyanohydrin process, which is the most common. This process involves the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid through hydrolysis. Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .

Chemical Reactions Analysis

Polymerization Reactions

Tin(IV) methacrylate acts as a catalyst in polymerization processes:

Ring-Opening Polymerization (ROP) of ε-Caprolactone

-

Conditions : 1 h reaction time, ambient to moderate temperatures.

-

Products : Poly(ε-caprolactone) with molecular weights (Mₙ) between 5,000–40,000 Da and polydispersity indices (PDI) of 1.2–1.5 .

-

Mechanism : The tin center coordinates to the monomer, facilitating nucleophilic attack and chain propagation .

Radical Polymerization of Methacrylates

-

Initiation : Heat or UV light generates free radicals via homolytic cleavage of Sn–O bonds:

-

Propagation : Radicals react with methacrylate monomers (e.g., methyl methacrylate) to form polymers .

Esterification and Transesterification

Tin(IV) methacrylate participates in ester-forming reactions:

-

With alcohols :

Yields methacrylate esters and tin hydroxides.

-

Catalytic activity : Accelerates transesterification in epoxy-methacrylate systems, enabling one-pot syntheses of modified resins .

Redox Reactions

The tin(IV) center can undergo reduction under specific conditions:

-

Reduction by TM-DHP : In the presence of SnF₂, tin(IV) is reduced to Sn(0) nanoparticles, forming SnI₂ as an intermediate .

-

Reactivity with metals : Metallic Fe or Al reduces Sn(IV) to Sn(II) in acidic media .

Hydrolysis and Stability

-

Aqueous hydrolysis : Forms tin hydroxides and methacrylic acid in neutral or alkaline solutions:

-

Acid stability : Stable in HCl-rich environments but hydrolyzes in water without acid .

Coordination Chemistry

Scientific Research Applications

Methacrylic acid, tin(IV) salt has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions and polymerization processes.

Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.

Medicine: Explored for its antimicrobial properties and potential use in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials

Mechanism of Action

The mechanism of action of methacrylic acid, tin(IV) salt involves the interaction of the tin(IV) ion with various molecular targets. The tin(IV) ion can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and other chemical processes. Additionally, the methacrylic acid moiety can undergo polymerization, forming long chains that contribute to the material’s properties .

Comparison with Similar Compounds

Structural and Chemical Properties

Tin(IV) Methacrylate vs. Titanium(IV)/Zirconium(IV) Methacrylates

- Coordination Behavior: Tin(IV), like Ti⁴⁺ and Zr⁴⁺, forms tetravalent complexes with methacrylic acid. Infrared (IR) studies show that Ti⁴⁺ and Zr⁴⁺ coordinate with deprotonated -COO⁻ groups, creating crosslinked ionomers with enhanced mechanical and optical properties.

- UV Absorption : Ti⁴⁺-methacrylate complexes show strong UV absorption below 360–370 nm due to charge transfer. Tin(IV) may exhibit distinct absorption profiles depending on its electron configuration and ligand interactions .

Tin(IV) Methacrylate vs. Divalent Metal Salts (Zn²⁺, Ca²⁺)

- Stoichiometry : Divalent metals (e.g., Zn²⁺, Ca²⁺) form salts with a 1:2 metal-to-ligand ratio (e.g., Zn(CH₂=C(CH₃)COO)₂, C₈H₁₀O₄Zn ). In contrast, tin(IV) likely adopts a 1:4 ratio (Sn(CH₂=C(CH₃)COO)₄), leading to higher crosslinking density in polymers.

- Solubility : Divalent salts like zinc methacrylate are sparingly soluble in water, while tin(IV) salts may exhibit even lower solubility due to increased ionic strength and polymeric network formation .

Tin(IV) Methacrylate vs. Monovalent Salts (Na⁺, K⁺)

- Polyelectrolyte Behavior : Sodium and potassium methacrylates (e.g., poly(methacrylic acid sodium salt)) form water-soluble polyelectrolytes used in coatings and dispersants . Tin(IV) salts, however, are insoluble and function as crosslinkers or fillers in composite materials .

Physicochemical Properties

*Estimated based on tin(IV) acetate (Sn(CH₃CO₂)₄, MW 354.93 g/mol ).

Q & A

Q. What are the standard synthetic protocols for preparing tin(IV) methacrylate, and how do reaction conditions influence product purity?

Methodological Answer: Tin(IV) methacrylate is typically synthesized via ligand exchange reactions between tin(IV) precursors (e.g., SnCl₄) and methacrylic acid. Key variables include solvent choice (e.g., anhydrous THF), temperature control (0–25°C), and stoichiometric ratios to avoid side reactions. Post-synthesis purification involves recrystallization or column chromatography. Characterization via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹¹⁹Sn NMR (δ ≈ −200 to −600 ppm) confirms structural integrity .

Q. How can spectroscopic techniques distinguish tin(IV) methacrylate from analogous organotin compounds?

Methodological Answer:

- FTIR: Compare carboxylate stretching frequencies; tin(IV) methacrylate shows asymmetric/symmetric COO⁻ stretches at ~1550 cm⁻¹ and ~1400 cm⁻¹.

- NMR: ¹H NMR identifies methacrylate vinyl protons (δ 5.5–6.5 ppm), while ¹¹⁹Sn NMR distinguishes Sn(IV) coordination geometry (e.g., tetrahedral vs. octahedral environments) .

Q. What are the recommended storage conditions to prevent degradation of tin(IV) methacrylate?

Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at ≤15°C to inhibit hydrolysis or oxidation. Avoid exposure to moisture, UV light, and Lewis bases, which accelerate decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tin(IV) methacrylate in radical polymerization systems?

Methodological Answer: Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) of Sn–O bonds to predict initiation efficiency. Parameters include:

Q. What experimental strategies resolve contradictions in reported thermal stability data for tin(IV) methacrylate?

Methodological Answer:

Q. How does the coordination environment of tin(IV) influence its catalytic activity in esterification reactions?

Methodological Answer:

- EXAFS/XANES: Probe Sn coordination (e.g., tetrahedral vs. trigonal bipyramidal) during catalysis.

- Kinetic studies: Compare turnover frequencies (TOF) for Sn(IV) methacrylate vs. SnCl₄ in model reactions (e.g., esterification of acetic acid). Steric effects from methacrylate ligands often reduce activity but enhance selectivity .

Safety and Toxicology

Q. What acute exposure risks are associated with tin(IV) methacrylate, and how are they mitigated in lab settings?

Methodological Answer:

- Inhalation risks: Use fume hoods with HEPA filters; monitor airborne concentrations via OSHA Method PV2120.

- AEGL guidelines: Refer to Tier 1 LC₅₀ data (e.g., 4-hour exposure limit: 150 mg/m³ for rodents) and implement emergency ventilation protocols .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing variability in catalytic performance data?

Methodological Answer:

- ANOVA: Compare means across multiple batches.

- Grubbs’ test: Identify outliers in TOF or yield datasets. Report confidence intervals (95% CI) to quantify uncertainty .

Application-Driven Research

Q. How does tin(IV) methacrylate compare to other metal methacrylates in UV-curable coatings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.